molecular formula C9H14N4O3S B11208881 ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate

ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B11208881
M. Wt: 258.30 g/mol
InChI Key: NHFSPJKGKCWTCQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a synthetic organic compound that belongs to the class of esters. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ester functional group. The presence of the acetylamino group and the sulfanyl linkage adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation, where an amine group on the triazole ring reacts with acetic anhydride or acetyl chloride.

    Formation of the Ester: The esterification process involves the reaction of the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidizing the sulfanyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety, which is known for its bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate depends on its specific application. In biological systems, the triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetylamino group may enhance its binding affinity to biological targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties

This compound’s distinct structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.

Properties

Molecular Formula

C9H14N4O3S

Molecular Weight

258.30 g/mol

IUPAC Name

ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C9H14N4O3S/c1-3-16-7(15)4-5-17-9-11-8(12-13-9)10-6(2)14/h3-5H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

NHFSPJKGKCWTCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NNC(=N1)NC(=O)C

Origin of Product

United States

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